Cloprostenol
Overview
Description
Cloprostenol is a synthetic analogue of prostaglandin F2α, primarily used for its potent luteolytic properties. It is widely utilized in veterinary medicine to control reproductive cycles, induce parturition, and terminate pregnancies in various animal species such as cattle, pigs, sheep, and horses . The compound is known for its ability to induce a sharp fall in progesterone levels, making it an effective tool in managing breeding patterns and reproductive health in livestock .
Mechanism of Action
Target of Action
Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α) . The primary target of this compound is the corpus luteum in the ovary . The corpus luteum is a temporary endocrine structure involved in ovulation and early pregnancy, producing progesterone, a hormone essential for maintaining pregnancy .
Mode of Action
As a potent luteolytic agent, this compound acts on the corpus luteum, causing it to stop the production of progesterone and reduce in size within hours of administration . This interaction with its target leads to significant changes in the reproductive cycle.
Biochemical Pathways
It is known that the compound’s luteolytic action involves the interruption of the progesterone pathway . By causing the corpus luteum to cease progesterone production, this compound effectively disrupts the hormonal balance necessary for maintaining pregnancy .
Pharmacokinetics
It is known that the compound is rapidly absorbed and reaches peak concentrations generally within the first 15 minutes after intramuscular injection .
Result of Action
The primary result of this compound’s action is the induction of estrus and the potential for abortion in animals . By halting progesterone production and causing the corpus luteum to reduce in size, this compound effectively induces the onset of estrus, or heat, making the animal ready for breeding . If the animal is pregnant, this disruption in progesterone production can lead to abortion .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-30°C (36-86°F) to maintain its stability . Additionally, the physiological state of the animal, including its reproductive cycle stage and overall health, can impact the effectiveness of this compound . It’s also worth noting that this compound is used in veterinary medicine, and its use is regulated by federal law .
Biochemical Analysis
Biochemical Properties
Cloprostenol interacts with various enzymes, proteins, and other biomolecules. It is structurally related to Prostaglandin F2α (PGF2α) and acts as a luteolytic agent causing functional and morphological regression of the corpus luteum (luteolysis) in cattle and horses . The main pathway of metabolization in all animal species is that of β-oxidation with the formation of the tetranor or dinor acids of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it significantly reduced the concentration of progesterone in cell culture medium of small luteal cells isolated from domestic cat corpora lutea at the development/maintenance stage . It did not influence progesterone production in cultured cells from the regression stage .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the corpus luteum, causing it to stop the production of progesterone and to reduce in size over several days . This effect is used in animals to induce estrus and to cause abortion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, in a study investigating the effect of this compound on cultured steroidogenic luteal cells of selected felid species over a 2-day culture period, it was found that this compound significantly reduced the concentration of progesterone .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in cattle, 200 times the dose of this compound sodium caused only mild and transient scouring . In heifers, no adverse effects were noted after two intramuscular administrations, 11 days apart, of R-cloprostenol (as the sodium salt) at the recommended dose (150 μg) or at a ten-fold dose (1500 μg) .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is significantly enriched in signaling pathways such as the beta oxidation of very long chain fatty acids, bile acid biosynthesis, oxidation of branched chain fatty acids, steroidogenesis, steroid biosynthesis, and arginine and proline metabolism .
Transport and Distribution
This compound is rapidly absorbed from the injection site . It is then metabolized and finally excreted practically similarly between urine and stool .
Subcellular Localization
Given its role as a synthetic analogue of prostaglandin F2α (PGF2α), it is likely to be involved in similar cellular processes and locations as PGF2α .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cloprostenol can be synthesized through a unified chemoenzymatic approach. This method involves the use of dichloro-containing bicyclic ketone as a starting material, which undergoes a series of reactions including Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction . The overall process consists of 11-12 steps with an overall yield of 3.8-8.4% .
Industrial Production Methods: The industrial production of this compound sodium involves the use of preparative liquid chromatography for separation and purification. This method ensures high product purity and is suitable for large-scale production . The process includes dissolving synthesized this compound sodium powder in alcohol, followed by ultrasonic processing and membrane filtration to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Cloprostenol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s synthesis involves stereoselective oxidation and diastereoselective reduction, which are crucial for setting the stereochemical configurations .
Common Reagents and Conditions:
Oxidation: Baeyer–Villiger monooxygenase is used for stereoselective oxidation.
Reduction: Ketoreductase is employed for diastereoselective reduction.
Substitution: Copper(II)-catalyzed regioselective p-phenylbenzoylation is used for acylation reactions.
Major Products: The major products formed from these reactions include various prostaglandin analogues such as bimatoprost, fluprostenol, and travoprost .
Scientific Research Applications
Cloprostenol has a wide range of scientific research applications:
Comparison with Similar Compounds
- Bimatoprost
- Fluprostenol
- Travoprost
Properties
CAS No. |
40665-92-7 |
---|---|
Molecular Formula |
C22H29ClO6 |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
(Z)-7-[(1S,2S,3S,5R)-2-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m0/s1 |
InChI Key |
VJGGHXVGBSZVMZ-CHPNCWRZSA-N |
SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H]1O)/C=C/[C@@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
54276-21-0 40665-92-7 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
55028-72-3 (mono-hydrochloride salt) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cloprostenol Cloprostenol Monosodium Salt Cloprostenol Sodium Estrumate ICI 80,966 ICI-80,966 ICI80,966 Monosodium Salt, Cloprostenol Oestrophan Salt, Cloprostenol Monosodium Sodium, Cloprostenol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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